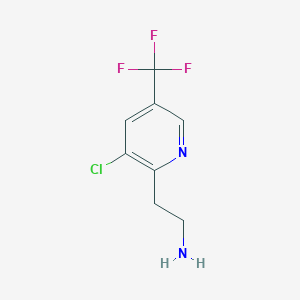

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF3N2/c9-6-3-5(8(10,11)12)4-14-7(6)1-2-13/h3-4H,1-2,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEESBQNARXNIDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CCN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474843 | |

| Record name | 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658066-44-5 | |

| Record name | 3-Chloro-5-(trifluoromethyl)-2-pyridineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=658066-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 658066-44-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine (CAS 658066-44-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Pyridine Building Block

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate a molecule's physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] When appended to a pyridine ring, a privileged heterocycle in drug discovery, the resulting trifluoromethylpyridine (TFMP) moiety becomes a powerful building block for novel active ingredients.[1]

This guide provides a comprehensive technical overview of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine (CAS 658066-44-5), a key intermediate whose structural features—a reactive primary amine, a strategically chlorinated pyridine core, and a stabilizing trifluoromethyl group—make it a valuable synthon in the development of complex molecular architectures. Its most prominent application to date is as a crucial precursor to the fungicide Fluopyram, a testament to its utility in constructing bioactive molecules.[3] This document will delve into the compound's properties, synthesis, reactivity, and safety considerations, offering a detailed resource for professionals in chemical synthesis and drug development.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral characteristics is fundamental to its application in research and development. While comprehensive experimental data for the free base is not extensively published in peer-reviewed literature, a combination of data from supplier databases, patents, and analysis of its hydrochloride salt and key precursor provides a solid foundation for its characterization.

Summary of Physicochemical Properties

| Property | Value | Source/Comment |

| CAS Number | 658066-44-5 | [4] |

| Molecular Formula | C₈H₈ClF₃N₂ | [4] |

| Molecular Weight | 224.61 g/mol | [4] |

| Appearance | Predicted: White to off-white powder or crystalline solid. | Based on supplier data for similar compounds.[3] |

| Melting Point | Not available for the free base. The hydrochloride salt has a melting point of 188-192 °C. | [5] |

| Boiling Point | Predicted: 230.5 ± 35.0 °C | [6] |

| Density | Predicted: 1.364 ± 0.06 g/cm³ | [6] |

| pKa | Predicted: 8.20 ± 0.10 | [4] |

| LogP | Predicted: 1.7 | [4] |

Spectroscopic Data Interpretation

Spectroscopic analysis is critical for confirming the structure and purity of this compound. While a full dataset for the free base is not publicly available, data for its hydrochloride salt and its direct precursor, 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile, offer valuable insights.

-

¹H NMR: The proton NMR spectrum of the ethanamine is expected to show distinct signals for the aromatic protons on the pyridine ring and the two methylene groups of the ethylamine side chain. The aromatic protons will appear in the downfield region (typically δ 7.5-9.0 ppm), with their splitting patterns and chemical shifts influenced by the chloro and trifluoromethyl substituents. The methylene groups adjacent to the pyridine ring and the amino group will likely appear as triplets in the upfield region (typically δ 2.5-3.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the trifluoromethyl group (a quartet due to C-F coupling), the carbons of the pyridine ring, and the two aliphatic carbons of the ethylamine side chain.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations from the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching from the aromatic and aliphatic groups, and strong C-F stretching bands associated with the trifluoromethyl group.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that hinges on the formation of a key acetonitrile intermediate followed by its reduction. The most industrially relevant and scalable approach starts from 2,3-dichloro-5-(trifluoromethyl)pyridine.

Overall Synthesis Workflow

Step 1: Synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile

This step involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position of the pyridine ring is displaced by the acetonitrile anion. The chlorine at the 2-position is more activated towards nucleophilic attack than the one at the 3-position due to the electron-withdrawing effect of the ring nitrogen.

Experimental Protocol: (Adapted from patent CN108863915B[7])

-

Reaction Setup: To a pressure reactor, add 2,3-dichloro-5-(trifluoromethyl)pyridine, acetonitrile (which also serves as the solvent), a suitable base (e.g., sodium methoxide), and a catalyst.

-

Reaction Conditions: The mixture is heated to 110-130 °C for 10-16 hours under an inert atmosphere (e.g., argon) and elevated pressure (e.g., 2.5 MPa).

-

Work-up and Purification: After cooling, the reaction mixture is filtered to remove solids. The excess acetonitrile is partially removed under reduced pressure. The concentrated residue is then poured into water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried, and concentrated to yield the solid product, 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile. A reported yield for this reaction is as high as 97.9%, with a melting point of 33.9-34.2 °C.[7]

Causality Behind Experimental Choices:

-

Pressure and Temperature: The elevated temperature and pressure are necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.

-

Inert Atmosphere: An inert atmosphere prevents potential side reactions with oxygen or moisture.

-

Base: The base is required to deprotonate acetonitrile, generating the nucleophilic carbanion that attacks the pyridine ring.

Step 2: Reduction of the Nitrile to the Primary Amine

The reduction of the nitrile group to a primary amine is a critical transformation. While several reducing agents can accomplish this (e.g., lithium aluminum hydride (LAH), borane complexes), catalytic hydrogenation is often preferred in industrial settings due to its scalability, cost-effectiveness, and improved safety profile.[1][8]

Experimental Protocol: (Based on patent WO/2018/114810[9] and general nitrile reduction procedures[10][11][12])

-

Catalyst Preparation: A slurry of Raney nickel or Raney cobalt catalyst is typically used. It is crucial to handle Raney catalysts with care, as they can be pyrophoric when dry.[12]

-

Reaction Setup: The nitrile precursor, 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile, is dissolved in a suitable solvent such as acetic acid or an alcohol. The Raney catalyst is then added under an inert atmosphere.

-

Hydrogenation: The reaction vessel is purged and then pressurized with hydrogen gas. The reaction is stirred vigorously at a controlled temperature (often ranging from room temperature to slightly elevated temperatures) until the uptake of hydrogen ceases.

-

Work-up and Isolation: The catalyst is carefully filtered off. The solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or crystallization, often after an acid-base workup to isolate the free amine.

Causality Behind Experimental Choices:

-

Catalyst Choice: Raney nickel and cobalt are highly active and selective catalysts for the hydrogenation of nitriles to primary amines.[8][9] The addition of ammonia or a base during the reaction can sometimes be employed to suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the initially formed primary amine with the intermediate imine.[1][8]

-

Solvent: Acetic acid can serve as both a solvent and a co-catalyst in some hydrogenations. Alcohols are also common solvents for these reactions.

-

Hydrogen Pressure: The pressure of hydrogen is a key parameter that influences the reaction rate.

Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the reactivity of its primary amine group. This nucleophilic center can readily participate in a variety of bond-forming reactions, making it an excellent scaffold for building more complex molecules.

Key Reactions of the Amino Group:

-

Amide Bond Formation: The primary amine can be acylated with carboxylic acids, acid chlorides, or acid anhydrides to form amides. This is the key reaction in the synthesis of the fungicide Fluopyram, where it is acylated with 2-(trifluoromethyl)benzoyl chloride.

-

Reductive Amination: The amine can react with aldehydes and ketones in the presence of a reducing agent to form secondary amines.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides.

-

Alkylation: The amine can be alkylated with alkyl halides, although over-alkylation can be a competing side reaction.

The pyridine ring itself is relatively deactivated towards electrophilic substitution due to the electron-withdrawing trifluoromethyl group and the ring nitrogen. The chlorine atom at the 3-position is less susceptible to nucleophilic displacement compared to a halogen at the 2- or 4-position. The trifluoromethyl group is generally stable under a wide range of reaction conditions.

Application in the Synthesis of Fluopyram

The most prominent application of this compound is in the synthesis of Fluopyram, a succinate dehydrogenase inhibitor (SDHI) fungicide.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.

GHS Hazard Classification

Based on data for the compound and its analogs, the following GHS classifications are relevant:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[13]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[13]

-

Eye Irritation (Category 2): Causes serious eye irritation.[13]

-

Hazardous to the Aquatic Environment, Long-term (Chronic) - Category 2: Toxic to aquatic life with long lasting effects.[13]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.

Conclusion

This compound is a strategically designed chemical intermediate that embodies the principles of modern molecular design. The convergence of a reactive primary amine, a functionalized pyridine core, and the influential trifluoromethyl group makes it a valuable tool for accessing complex and biologically active molecules. Its successful application in the synthesis of the fungicide Fluopyram underscores its importance. This guide has provided a detailed technical overview of its properties, a plausible and scalable synthesis route with mechanistic insights, and essential safety and handling information. For researchers and professionals in the fields of drug discovery and agrochemical development, a thorough understanding of such key building blocks is paramount to the innovation of next-generation chemical entities.

References

- CN108863915B - Synthesis method of fluopyram intermediate 2-[3-chloro-5 (trifluoromethyl)

-

Tsukamoto, M., & Nakamura, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(2), 104–114. (URL: [Link])

- Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. (2025). (URL: Not available)

-

Semantic Scholar. Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. (URL: [Link])

-

ResearchGate. Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (2025). (URL: [Link])

-

WO/2018/114810 CATALYTIC HYDROGENATION OF NITRILES - WIPO Patentscope. (2018). (URL: [Link])

-

LookChem. This compound CAS NO.658066-44-5. (URL: [Link])

-

Periodica Polytechnica Chemical Engineering. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018). (URL: [Link])

-

YouTube. Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023). (URL: [Link])

- CN113620867A - Synthesis method of fluopyram - Google P

-

PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridineethanamine. (URL: [Link])

- CN110437139A - A kind of synthetic method of fluopyram - Google P

- CN110437138B - Improved synthesis process of fluopyram - Google P

- WO2020020897A1 - Crystalline form of fluopyram - Google P

-

ALLGREEN. This compound Cas No.658066-44-5. (URL: [Link])

-

ALLGREEN. This compound Cas No.658066-44-5. (URL: [Link])

- N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide. (URL: Not available)

-

Wikipedia. Nitrile reduction. (URL: [Link])

-

Organic Chemistry Portal. Amine synthesis by nitrile reduction. (URL: [Link])

-

Organic Chemistry Frontiers (RSC Publishing). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. (URL: [Link])

-

Wikipedia. Lithium aluminium hydride. (URL: [Link])

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). (URL: [Link])

-

University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. (URL: [Link])

-

YouTube. Lithium aluminum hydride reduction. (2018). (URL: [Link])

-

MediaValet. Lithium Aluminum Hydride: A Versatile Reducing Reagent for Industrial Reductions. (URL: [Link])

-

ResearchGate. The importance of trifluoromethyl pyridines in crop protection. (2025). (URL: [Link])

- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google P

Sources

- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 2. Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. This compound, CasNo.658066-44-5 Junkai (Tianjin) Chemical Co., Ltd. China (Mainland) [junkaichem.lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 658066-44-5 [chemicalbook.com]

- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 8. pp.bme.hu [pp.bme.hu]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. 3-Chloro-5-(trifluoromethyl)-2-pyridineethanamine | C8H8ClF3N2 | CID 11961968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Customized this compound Cas No.658066-44-5 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, a critical intermediate in the synthesis of modern agrochemicals. Designed for researchers, chemists, and drug development professionals, this document synthesizes key identification data, structural information, and field-proven analytical protocols for the robust characterization of this compound. We delve into the causality behind experimental choices for purity, structure, and property determination, ensuring a self-validating system of analysis. The guide culminates with a discussion of its primary application and a complete set of references for further investigation.

Core Compound Identification and Physicochemical Profile

This compound, identified by CAS No. 658066-44-5 , is a fluorinated pyridine derivative that serves as a high-value building block in organic synthesis.[1][2][3][4] Its significance is primarily linked to its role as a key intermediate in the production of the fungicide Fluopyram.[1] The compound typically presents as a white powder with a purity of 98% or higher.[1]

A summary of its fundamental properties is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 658066-44-5 | [1][2][3] |

| Molecular Formula | C₈H₈ClF₃N₂ | [2][5] |

| Molecular Weight | 224.61 g/mol | [2][5] |

| Appearance | White Powder | [1] |

| Predicted pKa | 8.20 ± 0.10 | [2] |

| Melting Point | 188 - 192 °C (Hydrochloride salt) | [6] |

| Purity | ≥ 98% | [1] |

Structural Elucidation and Verification

Unambiguous structural identification is paramount for any chemical entity used in synthesis or research. The following identifiers and structural representation define this compound.

-

Canonical SMILES: C1=C(C=NC(=C1Cl)CCN)C(F)(F)F[2]

-

InChI Key: BEESBQNARXNIDL-UHFFFAOYSA-N[2]

-

InChI: InChI=1S/C8H8ClF3N2/c9-6-3-5(8(10,11)12)4-14-7(6)1-2-13/h3-4H,1-2,13H2[2]

Caption: 2D structure of this compound.

Comprehensive Analytical Workflow

To ensure the identity, purity, and consistency of each batch, a multi-step analytical validation process is required. This workflow is designed as a self-validating system, where each step confirms the findings of the previous one.

Sources

- 1. This compound, CasNo.658066-44-5 Junkai (Tianjin) Chemical Co., Ltd. China (Mainland) [junkaichem.lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. Customized this compound Cas No.658066-44-5 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]

- 4. This compound | 658066-44-5 [chemicalbook.com]

- 5. This compound - CAS:658066-44-5 - Sunway Pharm Ltd [3wpharm.com]

- 6. echemi.com [echemi.com]

Spectroscopic Characterization of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine. As a crucial intermediate in the development of new chemical entities, particularly in the agrochemical and pharmaceutical sectors, a thorough understanding of its structural and electronic properties is paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. The insights herein are derived from foundational spectroscopic principles and comparative analysis with structurally analogous compounds.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyridine derivative with key functional groups that influence its chemical reactivity and spectroscopic behavior. The presence of a trifluoromethyl group, a chlorine atom, and a primary amine dictates the electronic environment of the pyridine ring and the ethylamine side chain.

| Property | Value | Source |

| CAS Number | 658066-44-5 | [1][2][3] |

| Molecular Formula | C₈H₈ClF₃N₂ | [4][5] |

| Molecular Weight | 224.61 g/mol | [4][5] |

| Appearance | Predicted to be a white powder | [2] |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H NMR spectrum of this compound would provide key information about the number of different types of protons, their electronic environments, and their connectivity.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.45 | d | 1H | H-6 | The proton at position 6 is deshielded by the electronegative nitrogen atom in the pyridine ring and the electron-withdrawing trifluoromethyl group at position 5. It is expected to be a doublet due to coupling with H-4. |

| ~7.80 | d | 1H | H-4 | The proton at position 4 is also deshielded and will appear as a doublet due to coupling with H-6. |

| ~3.20 | t | 2H | -CH₂-N | The methylene group adjacent to the amine is deshielded by the nitrogen atom. It is expected to be a triplet due to coupling with the adjacent methylene group. |

| ~3.05 | t | 2H | Ar-CH₂- | The methylene group attached to the pyridine ring is also deshielded. It will appear as a triplet due to coupling with the adjacent methylene group. |

| ~1.50 | br s | 2H | -NH₂ | The chemical shift of amine protons can vary and they often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. |

Structural Assignment for ¹H NMR

Caption: Molecular structure and ¹H NMR assignments.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum for this compound will show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158.0 | C-2 | The carbon atom attached to the ethylamine group and adjacent to the nitrogen is expected to be significantly deshielded. |

| ~147.0 (q) | C-5 | The carbon atom bearing the trifluoromethyl group will be deshielded and will appear as a quartet due to coupling with the three fluorine atoms. |

| ~145.0 | C-6 | This carbon, adjacent to the ring nitrogen, will be deshielded. |

| ~135.0 | C-4 | The chemical shift of this carbon is influenced by the adjacent trifluoromethyl group. |

| ~130.0 | C-3 | The carbon atom attached to the chlorine atom will be deshielded. |

| ~122.0 (q) | -CF₃ | The carbon of the trifluoromethyl group will show a characteristic quartet with a large coupling constant. |

| ~40.0 | -CH₂-N | The carbon of the methylene group adjacent to the amine. |

| ~35.0 | Ar-CH₂- | The carbon of the methylene group attached to the pyridine ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, Electron Ionization (EI) would likely lead to characteristic fragmentation.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 224/226 | Molecular ion (M⁺) peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is a characteristic isotopic pattern for chlorine. |

| 209/211 | Loss of -NH₂ group. |

| 195/197 | Loss of the ethylamine side chain, [M-CH₂NH₂]⁺. |

| 169/171 | Loss of the trifluoromethyl group, [M-CF₃]⁺. |

Fragmentation Workflow

Caption: Predicted ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=N, C=C, C-Cl, and C-F bonds.

Predicted IR Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3250 | N-H stretch (primary amine) |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch |

| 1600-1550 | C=N and C=C stretching (pyridine ring) |

| 1350-1150 | C-F stretch (trifluoromethyl group) |

| 800-600 | C-Cl stretch |

Experimental Protocols

To empirically validate the predicted data, the following standard operating procedures are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: zg30

-

Number of scans: 16-64

-

Spectral width: -2 to 12 ppm

-

Acquisition time: ~3-4 seconds

-

Relaxation delay: 1-2 seconds

-

-

¹³C NMR Parameters:

-

Pulse sequence: zgpg30 (proton decoupled)

-

Number of scans: 1024-4096

-

Spectral width: 0 to 200 ppm

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into an electrospray ionization mass spectrometer.

-

Parameters:

-

Ionization mode: Positive

-

Capillary voltage: 3-4 kV

-

Drying gas flow: 5-10 L/min

-

Drying gas temperature: 250-350 °C

-

Mass range: 50-500 m/z

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Conclusion

This guide provides a detailed prediction and interpretation of the key spectroscopic data for this compound. The presented information, based on established spectroscopic principles and data from analogous structures, serves as a valuable resource for the identification and characterization of this important chemical intermediate. Experimental verification using the outlined protocols is essential for confirming these predictions and for comprehensive quality control in research and development settings.

References

-

LookChem. This compound CAS NO.658066-44-5. [Link]

-

ALLGREEN. This compound Cas No.658066-44-5. [Link]

-

Sunway Pharm Ltd. This compound. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

- 1. This compound | 658066-44-5 [chemicalbook.com]

- 2. This compound, CasNo.658066-44-5 Junkai (Tianjin) Chemical Co., Ltd. China (Mainland) [junkaichem.lookchem.com]

- 3. Customized this compound Cas No.658066-44-5 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]

- 4. This compound - CAS:658066-44-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. Page loading... [guidechem.com]

The Trifluoromethylpyridine Moiety: A Privileged Scaffold in Modulating Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl group onto a pyridine ring has emerged as a powerful tool in modern medicinal and agricultural chemistry. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by trifluoromethylpyridine (TFMP) derivatives. We will delve into the fundamental physicochemical properties conferred by the TFMP scaffold that underpin its broad-spectrum efficacy as herbicides, insecticides, fungicides, and therapeutic agents. This document will explore the intricate mechanisms of action, provide detailed experimental protocols for activity assessment, and present structure-activity relationship (SAR) data to rationalize compound design. Through a synthesis of established knowledge and practical insights, this guide aims to equip researchers with the foundational understanding necessary to leverage the TFMP moiety in the discovery and development of novel, highly active compounds.

The Physicochemical Advantage of the Trifluoromethylpyridine Scaffold

The prevalence of the trifluoromethylpyridine scaffold in a multitude of biologically active compounds is not coincidental; it is a direct consequence of the unique and advantageous physicochemical properties imparted by both the trifluoromethyl (-CF3) group and the pyridine ring.[1][2][3]

-

The Trifluoromethyl Group's Influence: The -CF3 group is a potent electron-withdrawing moiety, a characteristic that significantly impacts a molecule's acidity, basicity, and dipole moment.[4] Its high lipophilicity enhances a compound's ability to traverse cellular membranes, a critical factor for reaching intracellular targets.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation. This metabolic stability often translates to an extended biological half-life and improved pharmacokinetic profiles of drug candidates.[1] The steric bulk of the -CF3 group can also play a crucial role in dictating the conformation of a molecule, thereby influencing its binding affinity to a biological target.[1]

-

The Role of the Pyridine Ring: The pyridine ring, a bioisostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor, facilitating crucial interactions with biological macromolecules.[5][6][7] The nitrogen atom also influences the electron distribution within the ring, creating regions of differing polarity that can be exploited for targeted interactions. The basicity of the pyridine nitrogen allows for salt formation, which can be leveraged to improve the aqueous solubility and bioavailability of a compound.[6] The pyridine ring itself is a common motif in numerous natural products and FDA-approved drugs, highlighting its "privileged" status in medicinal chemistry.[5][8]

The synergistic combination of these properties makes the trifluoromethylpyridine scaffold a highly versatile and desirable platform for the design of novel bioactive molecules.

Agrochemical Applications: Protecting Global Food Security

Trifluoromethylpyridine derivatives have made a significant impact on modern agriculture, with numerous commercially successful products providing effective control of weeds, insect pests, and fungal diseases.[2]

Herbicidal Activity

TFMP-based herbicides are a cornerstone of modern weed management strategies, primarily targeting essential enzyme systems in plants.

-

Acetyl-CoA Carboxylase (ACCase) Inhibition: Certain TFMP derivatives, such as fluazifop-butyl, function by inhibiting ACCase, a critical enzyme in the biosynthesis of fatty acids in grasses.[2] This inhibition disrupts the formation of cell membranes, ultimately leading to the death of the weed. The selectivity of these herbicides for grasses is due to differences in the structure of ACCase between grasses and broadleaf plants.[9][10][11][12]

-

Acetolactate Synthase (ALS) Inhibition: Another class of TFMP herbicides, including flazasulfuron, targets ALS, an enzyme essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[2] Inhibition of ALS leads to a depletion of these vital amino acids, halting protein synthesis and cell division, which results in plant death.

-

Protoporphyrinogen Oxidase (PPO) Inhibition: More recently discovered TFMP herbicides act by inhibiting PPO, an enzyme involved in the chlorophyll and heme biosynthesis pathways.[13][14][15][16] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen species.[14] These reactive oxygen species cause rapid lipid peroxidation and membrane damage, leading to swift necrosis of plant tissues.[14][15]

This protocol outlines a method to determine the in vitro inhibitory activity of TFMP derivatives against plant PPO.

Materials:

-

Crude or purified PPO enzyme extract from a susceptible plant species (e.g., spinach, mustard).

-

Protoporphyrinogen IX (substrate).

-

Test compounds (TFMP derivatives) dissolved in a suitable solvent (e.g., DMSO).

-

Assay buffer (e.g., 100 mM phosphate buffer, pH 7.5, containing 1 mM EDTA and 0.1% Tween 20).

-

Spectrophotometer or microplate reader capable of measuring absorbance at 630 nm.

Procedure:

-

Prepare a stock solution of protoporphyrinogen IX in the assay buffer.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well microplate, add the following to each well:

-

Assay buffer.

-

Test compound solution (or solvent control).

-

PPO enzyme extract.

-

-

Pre-incubate the plate at a constant temperature (e.g., 25°C) for 10 minutes.

-

Initiate the reaction by adding the protoporphyrinogen IX solution to each well.

-

Immediately measure the increase in absorbance at 630 nm over time (kinetic mode) for a set period (e.g., 10-15 minutes). The product, protoporphyrin IX, has a characteristic absorbance at this wavelength.

-

Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time curves.

-

Determine the percent inhibition for each test compound concentration relative to the solvent control.

-

Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

-

The use of a specific plant species for enzyme extraction is crucial as PPO can vary between species.

-

The inclusion of a detergent like Tween 20 helps to maintain the solubility of the substrate and enzyme.

-

Measuring the reaction kinetically provides a more accurate determination of the initial velocity and thus the level of inhibition.

Insecticidal Activity

TFMP derivatives have proven to be effective insecticides against a range of pests, particularly sap-sucking insects like aphids.

Many TFMP-based insecticides exert their effects by targeting the nervous system of insects.[17][18][19][20]

-

Chordotonal Organ Modulators: Flonicamid, a prominent TFMP insecticide, is classified as a chordotonal organ modulator.[2] These organs are sensory receptors in insects that are involved in hearing and proprioception. Disruption of their function leads to disorientation, cessation of feeding, and ultimately, death.

-

Voltage-Gated Sodium Channel Modulators: While not as common as in other insecticide classes, some TFMP derivatives may act on voltage-gated sodium channels in nerve cell membranes.[17][18] By prolonging the opening of these channels, they cause repetitive nerve firing, leading to paralysis and death.

This protocol is designed to assess the contact toxicity of TFMP derivatives against aphids.

Materials:

-

A culture of a susceptible aphid species (e.g., green peach aphid, Myzus persicae).

-

Host plants (e.g., cabbage, bell pepper) for rearing aphids and for the bioassay.

-

Test compounds (TFMP derivatives) dissolved in an appropriate solvent with a surfactant (e.g., Triton X-100).

-

Distilled water.

-

Petri dishes lined with moist filter paper.

Procedure:

-

Prepare a series of dilutions of the test compounds in distilled water containing a fixed concentration of surfactant.

-

Excise leaves from the host plants.

-

Dip each leaf into a test solution for a set time (e.g., 10-20 seconds), ensuring complete coverage.

-

Allow the leaves to air dry.

-

Place the treated leaves, adaxial side up, on the moist filter paper in the Petri dishes.

-

Carefully transfer a known number of adult aphids (e.g., 10-20) onto each treated leaf.

-

Seal the Petri dishes and incubate them under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

-

Assess aphid mortality at specified time points (e.g., 24, 48, and 72 hours) under a stereomicroscope. Aphids that are unable to move when prodded with a fine brush are considered dead.

-

Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.

-

Determine the LC50 value (the concentration of the compound that causes 50% mortality) using probit analysis.

Causality Behind Experimental Choices:

-

The leaf-dip method ensures uniform contact of the aphids with the test compound.

-

The use of a surfactant is essential to ensure proper wetting of the leaf surface.

-

Maintaining a moist environment in the Petri dishes prevents the leaves from desiccating during the experiment.

Fungicidal Activity

TFMP derivatives have demonstrated broad-spectrum fungicidal activity against a variety of plant pathogenic fungi.

-

Ergosterol Biosynthesis Inhibition: A common mode of action for antifungal compounds, including some pyridine derivatives, is the inhibition of ergosterol biosynthesis.[6][21] Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, leading to fungal cell death.

-

Succinate Dehydrogenase Inhibition (SDHI): Some pyridine carboxamide derivatives have been shown to inhibit succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain.[2] This inhibition disrupts cellular respiration and energy production in the fungus.

This protocol details a method for evaluating the in vitro antifungal activity of TFMP derivatives against the plant pathogenic fungus Fusarium graminearum.

Materials:

-

A pure culture of Fusarium graminearum.

-

Potato Dextrose Agar (PDA) medium.

-

Test compounds (TFMP derivatives) dissolved in a suitable solvent (e.g., DMSO).

-

Sterile Petri dishes.

-

Sterile cork borer.

Procedure:

-

Prepare PDA medium and sterilize it by autoclaving.

-

Allow the PDA to cool to approximately 45-50°C.

-

Add the test compounds at various concentrations to the molten PDA. Also, prepare a solvent control with the same concentration of the solvent.

-

Pour the amended PDA into sterile Petri dishes and allow it to solidify.

-

From a fresh culture of F. graminearum grown on PDA, take a mycelial plug using a sterile cork borer.

-

Place the mycelial plug, mycelium side down, in the center of each PDA plate containing the test compound.

-

Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

-

Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

-

Determine the EC50 value (the effective concentration that causes 50% inhibition of mycelial growth).

Causality Behind Experimental Choices:

-

PDA is a standard and widely used medium for the cultivation of many fungal species.

-

The use of mycelial plugs for inoculation ensures a uniform starting inoculum.

-

Measuring radial growth is a simple and effective way to quantify the inhibitory effect of the compounds.

Pharmaceutical Applications: Towards Novel Therapeutics

The trifluoromethylpyridine scaffold is increasingly being explored in drug discovery for the development of novel therapeutic agents targeting a range of diseases.

Anticancer Activity

Several studies have reported the promising anticancer activity of TFMP derivatives against various cancer cell lines.

-

Kinase Inhibition: A significant number of TFMP derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[22] For instance, some derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.[10][23][24] Inhibition of EGFR blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell cycle arrest and apoptosis.[23]

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer).

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Test compounds (TFMP derivatives) dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO, acidified isopropanol).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Prepare serial dilutions of the test compounds in the complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Causality Behind Experimental Choices:

-

The choice of cell line is critical and should be relevant to the type of cancer being targeted.

-

The incubation time with the test compound is chosen to allow for sufficient time for the compound to exert its cytotoxic effects.

-

The MTT assay relies on the metabolic activity of viable cells, providing a robust measure of cytotoxicity.

Antiviral Activity

TFMP derivatives have also shown promise as antiviral agents, particularly against plant viruses.

The exact antiviral mechanisms of many TFMP derivatives are still under investigation, but they are thought to interfere with various stages of the viral life cycle. Some compounds may inhibit the self-assembly of viral coat proteins, preventing the formation of new virus particles. Others may induce a systemic acquired resistance in the host plant, enhancing its natural defense mechanisms against viral infection.

This method is a standard technique for evaluating the in vivo antiviral activity of compounds against TMV.

Materials:

-

Host plants susceptible to TMV (e.g., Nicotiana tabacum).

-

A purified preparation of TMV.

-

Test compounds (TFMP derivatives) dissolved in a suitable solvent.

-

Phosphate buffer (e.g., 0.01 M, pH 7.0).

-

Carborundum (abrasive powder).

Procedure:

-

Select healthy, fully expanded leaves from the host plants.

-

For Curative Activity:

-

Lightly dust the entire leaf surface with carborundum.

-

Inoculate the entire leaf by gently rubbing it with a solution of TMV in phosphate buffer.

-

After a set time post-inoculation (e.g., 2 hours), apply the test compound solution to one half of the leaf and the solvent control to the other half.

-

-

For Protective Activity:

-

Apply the test compound solution to one half of the leaf and the solvent control to the other half.

-

After a set time (e.g., 24 hours), dust the entire leaf with carborundum and inoculate with the TMV solution.

-

-

For Inactivation Activity:

-

Mix the TMV solution with the test compound solution and incubate for a set time (e.g., 30 minutes).

-

Dust the leaves with carborundum.

-

Inoculate one half of the leaf with the TMV-compound mixture and the other half with a TMV-solvent mixture (control).

-

-

Rinse the leaves with water after inoculation.

-

Keep the plants in a greenhouse under controlled conditions for 3-4 days to allow for the development of local lesions.

-

Count the number of local lesions on each half of the leaves.

-

Calculate the percentage of inhibition for each treatment compared to the control.

Causality Behind Experimental Choices:

-

The half-leaf method allows for a direct comparison of the treated and control conditions on the same leaf, reducing variability.

-

Carborundum is used to create small wounds on the leaf surface, facilitating the entry of the virus.

-

The formation of local lesions is a quantifiable measure of viral infection.

Structure-Activity Relationships and Data Presentation

Understanding the relationship between the chemical structure of TFMP derivatives and their biological activity is crucial for rational drug and pesticide design.

Key Structural-Activity Relationship (SAR) Insights

-

Position of the Trifluoromethyl Group: The position of the -CF3 group on the pyridine ring can significantly influence biological activity. For example, in some insecticidal derivatives, the substitution pattern on the pyridine ring determines the target insect specificity.

-

Substituents on the Pyridine Ring: The nature and position of other substituents on the pyridine ring can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with the target protein.

-

Linker and Terminal Groups: In many TFMP derivatives, the pyridine ring is connected to other moieties via a linker. The length, flexibility, and chemical nature of this linker, as well as the terminal functional groups, are critical for optimizing biological activity.

Quantitative Data Presentation

The following tables summarize representative quantitative data for the biological activity of various trifluoromethylpyridine derivatives.

Table 1: Herbicidal Activity of Trifluoromethylpyridine Derivatives

| Compound ID | Target Enzyme | IC50 (µM) | Weed Species | Reference |

| 9d | PPO | 0.041 mg/L | Abutilon theophrasti | [13] |

| Oxyfluorfen | PPO | 0.043 mg/L | Abutilon theophrasti | [13] |

Table 2: Anticancer Activity of Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives

| Compound ID | Cell Line | IC50 (µM) | Cancer Type | Reference |

| 3b | A375 | 25.4 | Melanoma | [22] |

| 3b | C32 | 24.4 | Amelanotic Melanoma | [22] |

| 3b | DU145 | >100 | Prostate Cancer | [22] |

| 3b | MCF-7/WT | 51.5 | Breast Cancer | [22] |

Table 3: Antiviral Activity of trans-3-(3-Pyridyl)acrylic Acid against TMV

| Compound | Concentration (µg/mL) | Inactivation Effect (%) | Protective Effect (%) | Curative Effect (%) | Reference |

| trans-3-(3-Pyridyl)acrylic acid | 500 | 45.2 | 48.5 | 42.8 | [1] |

| Ribavirin (Control) | 500 | 50.8 | 52.3 | 48.6 | [1] |

Visualization of Key Pathways and Workflows

Visual representations are invaluable for understanding complex biological pathways and experimental procedures. The following diagrams are generated using the Graphviz DOT language.

Signaling Pathway: EGFR Inhibition

Caption: Simplified EGFR signaling pathway and its inhibition by a trifluoromethylpyridine kinase inhibitor.

Experimental Workflow: MTT Assay

Caption: Experimental workflow for determining the cytotoxicity of TFMP derivatives using the MTT assay.

Conclusion and Future Perspectives

The trifluoromethylpyridine scaffold has unequivocally established itself as a cornerstone in the development of highly effective agrochemicals and promising therapeutic agents. The unique combination of the physicochemical properties of the trifluoromethyl group and the pyridine ring provides a robust platform for the design of molecules with enhanced biological activity, metabolic stability, and bioavailability. This guide has provided a comprehensive overview of the diverse biological activities of TFMP derivatives, their mechanisms of action, and the experimental protocols for their evaluation.

The future of TFMP chemistry remains bright, with ongoing research focused on the synthesis of novel derivatives with improved efficacy and safety profiles. The exploration of new biological targets and the application of computational methods for rational drug design will undoubtedly lead to the discovery of next-generation TFMP-based compounds. As our understanding of the intricate interplay between chemical structure and biological function continues to grow, the trifluoromethylpyridine moiety will undoubtedly remain a privileged and indispensable tool in the arsenal of medicinal and agricultural chemists.

References

-

Wu M, et al. (2013). Discovery and SARs of Trans-3-Aryl Acrylic Acids and Their Analogs as Novel Anti-Tobacco Mosaic Virus (TMV) Agents. PLoS ONE 8(2): e56475. [Link]

-

Yin, D., et al. (2020). Novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based inhibitors of protoporphyrinogen oxidase: Design, synthesis, and herbicidal activity. Pesticide Biochemistry and Physiology, 170, 104684. [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 256-270. [Link]

-

Kaur, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6178. [Link]

-

Gertzen, R., & Escobar, M. A. (2014). Assays of Polyphenol Oxidase Activity in Walnut Leaf Tissue. Bio-protocol, 4(16), e1213. [Link]

-

Głowacka, I. E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]

-

Fan, H., et al. (2025). Inhibitory effect and molecular mechanism on polyphenol oxidase by ultraviolet-C and L-cysteine treatment. Food Chemistry, 408, 135249. [Link]

-

Huang, J., et al. (2016). Pyridine-grafted chitosan derivative as an antifungal agent. Food Chemistry, 201, 147-153. [Link]

-

Buurman, E. T., et al. (2004). Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. Antimicrobial Agents and Chemotherapy, 48(1), 237-243. [Link]

-

Anonymous. (n.d.). IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. European Journal of Pharmaceutical and Medical Research. [Link]

-

Anonymous. (n.d.). Inhibition of Protoporphyrinogen Oxidase. University of Nebraska-Lincoln. [Link]

-

Anonymous. (n.d.). IC50 values of derivatives against cancer cells and relative... ResearchGate. [Link]

-

Kumar, S., et al. (2022). Evaluation of Toxicity of Few Novel Insecticides Against Different Aphid Species (Rhopalosiphum maidis, Myzus persicae, Liphaphis erysimi). Nature Environment and Pollution Technology, 21(1), 229-234. [Link]

-

Hmissi, S., et al. (2021). Thermal treatment and inhibition study with non-toxic product of polyphenol oxidase from Mediterranean Palm heart (Chamaerops hu). Journal of Food Measurement and Characterization, 15, 2374-2384. [Link]

-

Anonymous. (n.d.). Protoporphyrinogen Oxidase (PPO) Inhibitors. University of California Agriculture and Natural Resources. [Link]

-

Chen, L., et al. (2014). Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus. International Journal of Molecular Sciences, 15(1), 1229-1242. [Link]

-

Wikipedia contributors. (2023, December 12). Trifluoromethyl group. In Wikipedia, The Free Encyclopedia. [Link]

-

Anonymous. (n.d.). Inhibition of Ascorbic Acid on Lotus Rhizome Polyphenol Oxidase. CORE. [Link]

-

Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

-

Anonymous. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

-

Anonymous. (n.d.). In vitro antifungal assays conducted against F. graminearum and F.... ResearchGate. [Link]

-

Anonymous. (2025). (PDF) Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. ResearchGate. [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

Anonymous. (2024). (PDF) Evaluation of Novel Insecticidal Molecules Against Potato Aphids. ResearchGate. [Link]

-

Ohta, H., et al. (2017). Studies on the mode of action of neurotoxic insecticides. Journal of Pesticide Science, 42(3), 121-125. [Link]

-

Anonymous. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

-

Shafer, T. J., et al. (2011). Molecular mechanisms of pyrethroid insecticide neurotoxicity: recent advances. Journal of neurotoxicology, 32(3), 549-556. [Link]

-

Anonymous. (n.d.). (PDF) Protoporphyrinogen Oxidase-Inhibiting Herbicides. ResearchGate. [Link]

-

Wang, T., et al. (2014). Understanding resistance mechanism of protoporphyrinogen oxidase-inhibiting herbicides: insights from computational mutation scanning and site-directed mutagenesis. Journal of Agricultural and Food Chemistry, 62(29), 7209-7215. [Link]

-

Głowacka, I. E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]

-

Anonymous. (n.d.). Schematic diagram of the EGFR and downstream signaling pathway (Rocha-Lima et al., 2007). ResearchGate. [Link]

-

Anonymous. (n.d.). Schematic diagram of EGFR signaling pathway. Growth factor binding... ResearchGate. [Link]

-

Mararabadi, M., et al. (2019). Study on Antiviral Activity of Two Recombinant Antimicrobial Peptides Against Tobacco Mosaic Virus. Probiotics and Antimicrobial Proteins, 11(4), 1361-1367. [Link]

-

Anonymous. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. [Link]

-

Costa, L. G. (2011). Neurotoxicity of Pesticides. Current protocols in toxicology, Chapter 12, Unit 12.1. [Link]

-

Vijverberg, H. P., & van den Bercken, J. (1990). Neurotoxicological effects and the mode of action of pyrethroid insecticides. Critical reviews in toxicology, 21(2), 105-126. [Link]

-

Kumar, D., et al. (2022). Insecticidal Activity of Extracts, Fractions, and Pure Molecules of Cissampelos pareira Linnaeus against Aphid, Aphis craccivora Koch. Insects, 13(1), 89. [Link]

-

Stankiewicz, M., et al. (2022). In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides. Pathogens, 11(11), 1320. [Link]

-

Anonymous. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Sciforum. [Link]

-

Guimarães, A. C., et al. (2019). In vitro and Quantitative and Structure Activity Relationship (QSAR) evaluation of the antifungal activity of terpenoid constituents of essential oils against Alternaria alternata and Fusarium oxysporum. Journal of ethnopharmacology, 231, 198-205. [Link]

-

Cristea, S., et al. (2024). IN VITRO ANTIFUNGAL ACTIVITY OF SOME BIOPESTICIDE PROTOTYPES ON THE FUNGUS Fusarium spp. Scientific Papers. Series A. Agronomy, 67(1), 164-169. [Link]

-

Takano, H. K., et al. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Scientia Agricola, 78(1). [Link]

-

Takano, H. K., et al. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. ResearchGate. [Link]

-

Anonymous. (n.d.). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. SciSpace. [Link]

-

Zhou, Q., et al. (2007). Action mechanisms of acetolactate synthase-inhibiting herbicides. Pesticide Biochemistry and Physiology, 89(2), 89-96. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insight of Polyphenol Oxidase Enzyme Inhibition and Total Polyphenol Recovery from Cocoa Beans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding resistance mechanism of protoporphyrinogen oxidase-inhibiting herbicides: insights from computational mutation scanning and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Study on Antiviral Activity of Two Recombinant Antimicrobial Peptides Against Tobacco Mosaic Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based inhibitors of protoporphyrinogen oxidase: Design, synthesis, and herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 14. researchgate.net [researchgate.net]

- 15. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. Neurotoxicity of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. researchgate.net [researchgate.net]

- 23. Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 24. jabonline.in [jabonline.in]

A Whitepaper on 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine: A Pivotal Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, conferring enhanced metabolic stability, binding affinity, and lipophilicity. Within this chemical space, trifluoromethylpyridine (TFMP) derivatives have emerged as exceptionally valuable structural motifs. This technical guide provides an in-depth analysis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, a key TFMP-containing intermediate. We will explore its synthesis, physicochemical properties, and profound role as a versatile building block in the rational design of novel bioactive compounds for both pharmaceutical and agrochemical applications. This document serves as a resource for medicinal chemists and drug development professionals, offering insights into the strategic utilization of this scaffold to accelerate discovery programs.

The Trifluoromethylpyridine Scaffold: A Privileged Motif

The confluence of a pyridine ring and a trifluoromethyl (CF₃) group creates a "privileged scaffold" of significant interest in medicinal chemistry. The pyridine ring, a bioisostere of benzene, introduces a nitrogen atom that can act as a hydrogen bond acceptor and modulates the electronic properties of the ring system.[1] The CF₃ group, a powerful electron-withdrawing substituent, offers a unique combination of properties:

-

Metabolic Stability: The strength of the carbon-fluorine bond makes the CF₃ group highly resistant to oxidative metabolism, often blocking a potential metabolic soft spot on an aromatic ring.

-

Lipophilicity: It significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and cell uptake.

-

Binding Interactions: The CF₃ group can participate in dipole-dipole, ion-dipole, and orthogonal multipolar interactions with protein targets, often leading to improved binding affinity and selectivity.

The compound this compound (CAS 658066-44-5) embodies these advantages, combining the TFMP core with a reactive primary amine, making it a high-value starting material for chemical library synthesis.[2][3][4] Its demand and utility are underscored by its role in the production of crop-protection products and its inclusion in numerous patents.[2][5]

Physicochemical & Structural Data

A comprehensive understanding of a building block's properties is fundamental to its effective use. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 658066-44-5 | [3][4][6][7] |

| Molecular Formula | C₈H₈ClF₃N₂ | [2][7][8] |

| Molecular Weight | 224.61 g/mol | [2] |

| IUPAC Name | 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine | [2] |

| Predicted pKa | 8.20 ± 0.10 | [7] |

| Appearance | White powder | [3] |

| Melting Point (HCl Salt) | 188 - 192 °C | [9] |

Synthesis and Chemical Reactivity

The utility of this molecule stems from its synthetic accessibility and the versatile reactivity of its primary amine.

Synthesis of the Core Pyridine Scaffold

The synthesis of the substituted pyridine core is a multi-step process that requires precise control over reaction conditions. While various routes exist, a common strategy involves the construction of the trifluoromethylpyridine ring from acyclic precursors, followed by chlorination.

Caption: Generalized workflow for the synthesis of the 2,3-dichloro-5-(trifluoromethyl)pyridine precursor.[10]

The final step to obtain the target ethanamine involves nucleophilic substitution at the 2-position of a precursor like 2,3-dichloro-5-(trifluoromethyl)pyridine, followed by reduction or other functional group manipulations.

Representative Experimental Protocol: Amide Coupling

The primary amine of this compound is a nucleophilic handle, ideal for forming amide bonds—a ubiquitous linkage in pharmaceuticals. The following protocol details a standard amide coupling reaction, a self-validating system with clear checkpoints for reaction monitoring and purification.

Objective: To synthesize an N-acylated derivative for a Structure-Activity Relationship (SAR) study.

Materials:

-

This compound (1.0 eq)

-

Carboxylic acid of interest (1.1 eq)

-

HATU (1,1'-[Azobis(methylen)]bis[3-methyl-1H-imidazolium]-3-ide hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM), Ethyl Acetate (EtOAc), 1N HCl, Saturated NaHCO₃, Brine

Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the carboxylic acid (1.1 eq) and dissolve in anhydrous DMF (approx. 0.1 M).

-

Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes. Causality: This pre-activation step converts the carboxylic acid into a more reactive acyl-imidazolium intermediate, facilitating efficient coupling and minimizing side reactions.

-

Amine Addition: Add a solution of this compound (1.0 eq) in a minimal amount of DMF to the activated mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS every hour. Trustworthiness Checkpoint: The reaction is considered complete upon the disappearance of the limiting starting material (the amine).

-

Workup: Once complete, dilute the reaction mixture with EtOAc. Wash sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Causality: The acidic wash removes excess DIPEA, while the basic wash removes unreacted carboxylic acid and hexafluorophosphate byproducts.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue via flash column chromatography on silica gel using an appropriate gradient of hexane/EtOAc.

-

Characterization: Combine the pure fractions and concentrate to yield the final product. Confirm structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Role in Medicinal Chemistry and Drug Design

This molecule is not an active pharmaceutical ingredient itself but rather a critical starting point for creating them.[11] Its value lies in its ability to serve as a rigid scaffold onto which diverse functionality can be appended.

A Validated Intermediate for Bioactive Molecules

The most direct application cited is its use as an intermediate in the synthesis of Fluopyram , a succinate dehydrogenase inhibitor (SDHI) fungicide.[3] This established use validates the industrial relevance and scalability of chemistries involving this scaffold. The broader class of TFMP derivatives are foundational to numerous agrochemicals, including insecticides like Fipronil and Chlorfluazuron, and fungicides like Fluazinam, underscoring the scaffold's power to generate biologically active compounds.[5][12][13]

A Scaffold for Structure-Activity Relationship (SAR) Studies

The molecule is perfectly poised for SAR exploration. The fixed trifluoromethyl and chloro substituents provide a constant electronic and steric environment, allowing researchers to systematically probe the effects of modifying the ethanamine side chain.

Caption: SAR diversification strategies using the primary amine as a chemical handle.

By reacting the amine with a library of carboxylic acids, sulfonyl chlorides, aldehydes (via reductive amination), or isocyanates, chemists can rapidly generate a diverse set of analogs. This allows for the systematic evaluation of how different R-groups impact target binding, selectivity, and pharmacokinetic properties.[1][14]

Conceptual Workflow: Design of a Kinase Inhibitor Library

To illustrate its application in a pharmaceutical context, consider a hypothetical campaign to develop a novel kinase inhibitor. The TFMP core can serve as an excellent starting point for a library designed to probe a kinase's ATP-binding pocket.

Caption: Conceptual workflow for generating a focused kinase inhibitor library.

In this workflow, the TFMP-ethanamine serves as the foundational scaffold. A library of diverse carboxylic acids is selected to probe different sub-pockets of the kinase active site. Using a robust, automated version of the amide coupling protocol described earlier, a library of final compounds is synthesized and screened. Hits from this initial screen provide the crucial SAR data needed to guide the next round of lead optimization.

Conclusion and Future Outlook

This compound is more than a mere chemical intermediate; it is a strategically designed building block that provides a direct entry point into the valuable chemical space of trifluoromethylpyridines. Its pre-defined substitution pattern offers a stable anchor for SAR studies, while its reactive primary amine provides a versatile handle for rapid library generation. With proven utility in the agrochemical industry and immense potential in pharmaceutical discovery, this scaffold represents a powerful tool for medicinal chemists aiming to develop next-generation bioactive molecules with enhanced properties and efficacy. Future applications will undoubtedly see this and related TFMP building blocks utilized to tackle increasingly complex biological targets.

References

-

3-Chloro-5-(trifluoromethyl)-2-pyridineethanamine | C8H8ClF3N2 | CID - PubChem.

-

US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents.

-

CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine - Google Patents.

-

This compound CAS NO.658066-44-5 - chemical industry trade platform.

-

This compound Cas No.658066-44-5 - ALLGREEN.

-

US3711486A - Substituted(trifluoromethyl)pyridines - Google Patents.

-

United States Patent - Jung et al. - Googleapis.com.

-

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride - Echemi.

-

This compound | 658066-44-5 - ChemicalBook.

-

This compound - Guidechem.

-

2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 - Huimeng Bio-tech.

-

This compound(658066-44-5) - ChemicalBook.

-

This compound - Sunway Pharm Ltd.

-

Trifluoromethylpyridine: Its chemistry and applications - Research Outreach.

-

2-Amino-3-chloro-5-(trifluoromethyl)pyridine (CAS NO : 79456-26-1) - Scimplify.

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI.

-

Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles - MDPI.

-

2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl] - PubChemLite.

-

3-Chloro-5-(trifluoro-meth-yl)pyridin-2-amine - PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-Chloro-5-(trifluoromethyl)-2-pyridineethanamine | C8H8ClF3N2 | CID 11961968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.658066-44-5 Junkai (Tianjin) Chemical Co., Ltd. China (Mainland) [junkaichem.lookchem.com]

- 4. This compound | 658066-44-5 [chemicalbook.com]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. Customized this compound Cas No.658066-44-5 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound - CAS:658066-44-5 - Sunway Pharm Ltd [3wpharm.com]

- 9. echemi.com [echemi.com]

- 10. CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 11. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 12. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]

- 13. 3-Chloro-5-(trifluoro-meth-yl)pyridin-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Emergence of a Key Intermediate: A Technical Guide to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine

An In-depth Exploration of its Discovery, Synthesis, and Pivotal Role in Modern Agrochemicals

Introduction: The Trifluoromethylpyridine Scaffold in Applied Chemistry